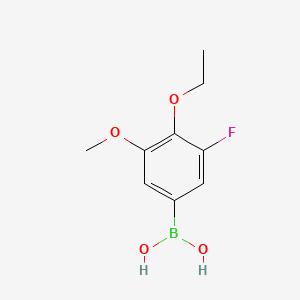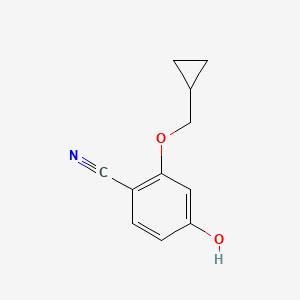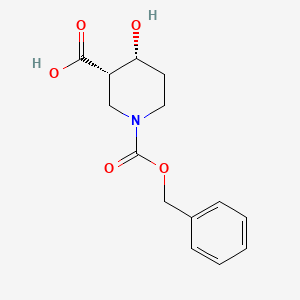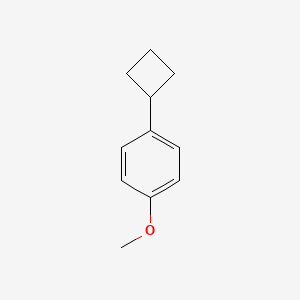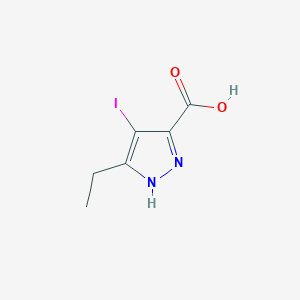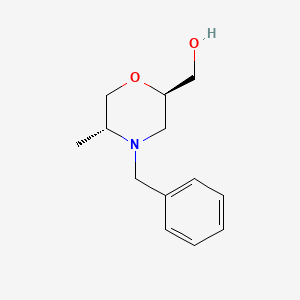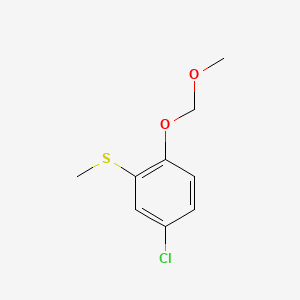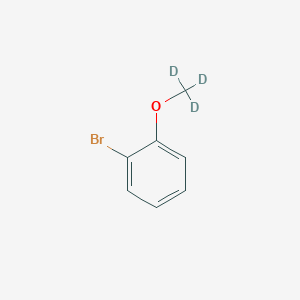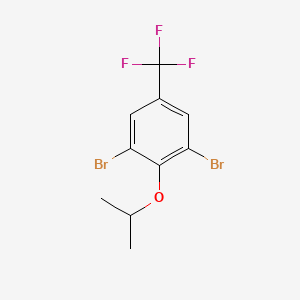
1,3-Dibromo-2-isopropoxy-5-(trifluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dibromo-2-isopropoxy-5-(trifluoromethyl)benzene is an organic compound with the molecular formula C10H9Br2F3O and a molecular weight of 361.98 g/mol . This compound is characterized by the presence of bromine, isopropoxy, and trifluoromethyl groups attached to a benzene ring, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
The synthesis of 1,3-Dibromo-2-isopropoxy-5-(trifluoromethyl)benzene typically involves the following steps:
Isopropoxylation: The addition of an isopropoxy group.
Trifluoromethylation: The incorporation of a trifluoromethyl group.
These reactions are carried out under controlled conditions to ensure the desired substitution pattern on the benzene ring . Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity.
Analyse Chemischer Reaktionen
1,3-Dibromo-2-isopropoxy-5-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine atoms.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1,3-Dibromo-2-isopropoxy-5-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1,3-Dibromo-2-isopropoxy-5-(trifluoromethyl)benzene exerts its effects involves its ability to participate in various chemical reactions. The molecular targets and pathways depend on the specific application and reaction conditions. For example, in Suzuki–Miyaura coupling reactions, the compound acts as a substrate that undergoes oxidative addition and transmetalation to form new carbon-carbon bonds .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1,3-Dibromo-2-isopropoxy-5-(trifluoromethyl)benzene include:
1,3-Dibromo-5-(trifluoromethyl)benzene: Lacks the isopropoxy group, making it less versatile in certain reactions.
1,4-Bis(trifluoromethyl)-2,5-dibromobenzene: Contains two trifluoromethyl groups, which can influence its reactivity and applications.
1,3-Dibromo-5-fluoro-2-isopropoxy-4-(trifluoromethyl)benzene: Includes a fluorine atom, adding another dimension to its chemical behavior.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of reactivity and stability for various applications.
Eigenschaften
Molekularformel |
C10H9Br2F3O |
|---|---|
Molekulargewicht |
361.98 g/mol |
IUPAC-Name |
1,3-dibromo-2-propan-2-yloxy-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C10H9Br2F3O/c1-5(2)16-9-7(11)3-6(4-8(9)12)10(13,14)15/h3-5H,1-2H3 |
InChI-Schlüssel |
DRMOPBNIUBEVRV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=C(C=C(C=C1Br)C(F)(F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



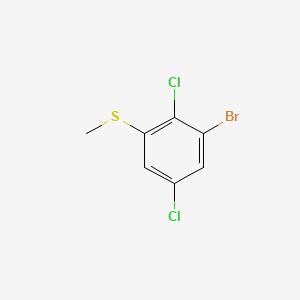

![3-Fluoro-4-(2-oxa-6-azaspiro[3.3]heptan-6-yl)aniline](/img/structure/B14029162.png)
